molecular formula C11H11ClO2 B8164448 1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene

1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene

Cat. No.: B8164448
M. Wt: 210.65 g/mol
InChI Key: JJTDFWJBRNCRFG-UHFFFAOYSA-N
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Description

1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene is a substituted benzene derivative featuring a chloro group at position 1, an ethynyl group at position 4, and a 2-methoxyethoxy substituent at position 2. This compound combines electron-withdrawing (chloro) and electron-donating (2-methoxyethoxy) groups, creating unique electronic and steric properties. The ethynyl group enables participation in click chemistry (e.g., Huisgen cycloaddition) and polymerization reactions, while the 2-methoxyethoxy chain enhances solubility in polar solvents .

Properties

IUPAC Name

1-chloro-4-ethynyl-2-(2-methoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-3-9-4-5-10(12)11(8-9)14-7-6-13-2/h1,4-5,8H,6-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTDFWJBRNCRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)C#C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene can be synthesized through a multi-step process involving the following key steps:

    Ethynylation: The addition of an ethynyl group to the benzene ring.

    Etherification: The attachment of the 2-(2-methoxyethoxy) group to the benzene ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution.

    Addition Reactions: The ethynyl group can participate in addition reactions with various reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Addition Reactions: Reagents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the chlorine atom.

    Addition Reactions: Products with additional groups attached to the ethynyl group.

    Oxidation and Reduction Reactions: Products with altered oxidation states.

Scientific Research Applications

Chemical Synthesis Applications

1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene serves as an important intermediate in organic synthesis. Its structure allows for various chemical transformations, making it useful in the development of more complex molecules.

Types of Chemical Reactions

  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, facilitating the introduction of diverse functional groups.
  • Addition Reactions : The ethynyl group can participate in addition reactions with reagents such as hydrogen gas in the presence of catalysts.
  • Oxidation and Reduction : The compound can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
Nucleophilic SubstitutionSodium hydroxide, potassium tert-butoxideVaries (often aqueous)
AdditionHydrogen gas with palladium catalystUnder pressure
OxidationPotassium permanganateAcidic or neutral environment
ReductionLithium aluminum hydrideAnhydrous conditions

Biological Research Applications

The compound is also investigated for its potential biological activities. Its structural features allow it to interact with various biomolecules, which is crucial for studying biological processes.

Potential Biological Activities

  • Modification of Biomolecules : It can be used to modify proteins or nucleic acids, aiding in the study of their functions and interactions.
  • Therapeutic Development : Research is ongoing to explore its efficacy as a building block for new therapeutic agents targeting specific molecular pathways.

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials with unique properties. Its versatility makes it a valuable component in various manufacturing processes.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

  • Synthesis of Complex Organic Molecules : A study demonstrated its use as an intermediate in synthesizing complex organic frameworks, showcasing its role in pharmaceutical development.
  • Biological Activity Investigation : Research has indicated that derivatives of this compound exhibit significant biological activity, suggesting potential therapeutic applications .
  • Industrial Chemical Production : The compound has been employed in producing specialty chemicals that require specific functional groups for enhanced performance in applications like coatings and adhesives .

Mechanism of Action

The mechanism of action of 1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene involves its interaction with molecular targets and pathways. The ethynyl group can participate in reactions with nucleophiles, while the chlorine atom can undergo substitution reactions. The 2-(2-methoxyethoxy) group may influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

This compound

  • Reactivity : The ethynyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles for drug discovery . The chloro group may undergo nucleophilic aromatic substitution under harsh conditions.
  • Applications: Potential use in liquid crystals (due to polar 2-methoxyethoxy) or as a monomer for conductive polymers .

1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene

  • Reactivity : The CF₃ group stabilizes negative charges, enabling electrophilic aromatic substitution. Ethynyl supports polymerization into fluorinated materials .
  • Applications : Marketed for specialty polymer production (CAS 273928-28-2), with regional demand in Europe and Asia .

1-(Bromomethyl)-4-(2-methoxyethoxy)benzene

  • Reactivity : Bromomethyl facilitates alkylation of nucleophiles (e.g., amines, thiols) in drug synthesis .
  • Applications : Intermediate for small-molecule agonists targeting vitamin D receptors .

Physicochemical Properties

  • Solubility: The 2-methoxyethoxy group improves solubility in ethanol and DMSO compared to CF₃ or bromomethyl analogs .
  • Thermal Stability : Trifluoromethyl analogs exhibit higher thermal stability (decomposition >250°C) due to strong C-F bonds, whereas methoxyethoxy derivatives may degrade below 200°C .

Research Findings and Market Insights

  • Synthetic Routes : Analogous compounds like 1-(bromomethyl)-4-(2-methoxyethoxy)benzene are synthesized via Williamson ether synthesis or halogenation of pre-functionalized benzene rings .
  • Market Trends : Fluorinated benzene derivatives dominate industrial markets (e.g., agrochemicals), while polar methoxyethoxy analogs are emerging in pharmaceuticals .

Biological Activity

1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

IUPAC Name: this compound
CAS Number: Not specified in the search results.
Molecular Structure:

  • The compound features a chloro group, an ethynyl group, and a methoxyethoxy substituent on the benzene ring.

Synthesis Methods

This compound can be synthesized using various methods, including:

  • Sonogashira Coupling Reaction: Involves the reaction of a halogenated benzene derivative with an alkyne in the presence of a palladium catalyst and a copper co-catalyst under mild conditions.
  • Industrial Production Techniques: Typically utilizes continuous flow reactors for enhanced efficiency and yield, followed by purification methods such as distillation.

Anticancer Activity

A study on similar compounds suggests that derivatives of ethynyl-substituted benzene compounds exhibit promising anticancer properties. For instance, certain 1,2,4-oxadiazole derivatives have been reported to show IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects. The mechanism often involves apoptosis induction through pathways involving p53 activation and caspase cleavage .

The biological activity of this compound may arise from:

  • π-π Interactions: The ethynyl group can participate in π-π stacking interactions with aromatic amino acids in proteins.
  • Halogen Bonding: The chlorine atom can form halogen bonds with electron-rich sites in biomolecules, potentially modulating enzyme activities or receptor functions.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

Compound NameKey FeaturesBiological Activity
1-Chloro-4-ethynylbenzeneLacks methoxyethoxy groupModerate anticancer activity
1-Chloro-2-ethynylbenzeneDifferent position of ethynyl groupVaries significantly in reactivity
4-EthynylanisoleContains an ether linkageExhibits some antifungal properties

Case Studies

Several case studies have investigated the biological effects of ethynyl-substituted compounds:

  • Anticancer Screening: A derivative exhibited IC50 values ranging from 0.11 to 1.47 µM against various cancer cell lines (e.g., MCF-7, A549), demonstrating strong cytotoxic activity comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Studies: Flow cytometry assays revealed that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as therapeutic agents .

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